molecular formula C7H12O2 B1397151 exo-8-Oxabicyclo[3.2.1]octan-3-ol CAS No. 343963-51-9

exo-8-Oxabicyclo[3.2.1]octan-3-ol

Cat. No.: B1397151
CAS No.: 343963-51-9
M. Wt: 128.17 g/mol
InChI Key: CSGTZGMKSPXFEQ-DGUCWDHESA-N
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Description

Systematic International Union of Pure and Applied Chemistry Nomenclature and Isomeric Variations

The systematic nomenclature of this compound follows established International Union of Pure and Applied Chemistry conventions for bridged bicyclic compounds containing heteroatoms. The complete International Union of Pure and Applied Chemistry name for the exo isomer is rel-(1R,5S)-8-oxabicyclo[3.2.1]octan-3-ol, which precisely describes the stereochemical configuration and structural framework. This nomenclature system employs the von Baeyer naming convention, originally developed for bicyclic compounds and subsequently extended to accommodate heteroatom-containing systems.

The compound exists as distinct stereoisomeric forms, primarily differentiated by the spatial orientation of the hydroxyl group at the 3-position. The exo configuration, with Chemical Abstracts Service registry number 160813-27-4, represents one specific stereoisomer where the hydroxyl substituent points away from the larger bridge system. The corresponding endo isomer, designated by Chemical Abstracts Service number 343963-51-9, exhibits the alternative stereochemical arrangement with the hydroxyl group oriented toward the larger bridge. The International Union of Pure and Applied Chemistry name for the endo form is rac-(1r,3r,5s)-8-oxabicyclo[3.2.1]octan-3-ol, reflecting the racemic nature and specific stereochemical descriptors.

Property This compound endo-8-Oxabicyclo[3.2.1]octan-3-ol
Chemical Abstracts Service Number 160813-27-4 343963-51-9
International Union of Pure and Applied Chemistry Name rel-(1R,5S)-8-oxabicyclo[3.2.1]octan-3-ol rac-(1r,3r,5s)-8-oxabicyclo[3.2.1]octan-3-ol
Molecular Formula C₇H₁₂O₂ C₇H₁₂O₂
Molecular Weight 128.17 g/mol 128.17 g/mol
Molecular Database Laboratory Number MFCD28501247 MFCD28501246

The bicyclo[3.2.1] designation within the nomenclature indicates the specific bridge pattern characteristic of this ring system. The numbers in brackets represent the number of atoms in each bridge connecting the two bridgehead carbons, listed in descending order of bridge length. Specifically, the [3.2.1] notation signifies three bridges containing three atoms, two atoms, and one atom respectively, excluding the bridgehead carbons themselves. The prefix "8-oxa" indicates the presence of an oxygen atom at position 8 within the bicyclic framework, replacing what would otherwise be a carbon atom in the analogous hydrocarbon system.

Molecular Topology Analysis of Bicyclic Framework

The molecular topology of this compound is characterized by a rigid bicyclic framework that creates a distinctive three-dimensional architecture. This compound belongs to the broader category of bridged bicyclic molecules, where two rings share three or more atoms, separating the bridgehead atoms by bridges containing at least one atom. The structural framework can be visualized as two interconnected cyclopentane-like rings that share three carbon atoms, with an oxygen heteroatom integrated into the bridging system.

The bicyclic system exhibits a total of eight skeletal atoms arranged in a highly constrained three-dimensional configuration. The bridgehead carbons, located at positions 1 and 5, serve as the connection points for the three distinct bridges that define the molecular architecture. The longest bridge contains three atoms, connecting the bridgehead carbons through positions 2, 3, and 4, with the hydroxyl substituent attached at position 3. The intermediate bridge spans two atoms, linking the bridgeheads through positions 6 and 7, while the shortest bridge consists of the single oxygen atom at position 8.

This topological arrangement creates significant conformational rigidity compared to acyclic or monocyclic systems. The bridged structure eliminates many degrees of rotational freedom, resulting in a relatively fixed three-dimensional geometry that influences both chemical reactivity and physical properties. The incorporation of the oxygen heteroatom at the bridging position introduces additional electronic effects and potential for hydrogen bonding interactions, distinguishing this compound from purely hydrocarbon bicyclic systems.

The ring strain inherent in the bicyclic framework affects both the bond angles and bond lengths throughout the molecule. The constrained geometry forces deviations from ideal tetrahedral angles, particularly at the bridgehead positions where three ring bonds converge. These structural features contribute to the compound's unique reactivity profile and its utility as a building block in organic synthesis.

Stereochemical Configuration and Exo/Endo Differentiation

The stereochemical distinction between exo and endo configurations in 8-Oxabicyclo[3.2.1]octan-3-ol represents a fundamental aspect of bicyclic compound chemistry, particularly relevant in the context of Diels-Alder reaction products. The exo configuration specifically refers to the spatial arrangement where the hydroxyl substituent at position 3 is oriented away from the larger bridge system of the bicyclic framework. This stereochemical preference often correlates with thermodynamic stability, as the exo orientation minimizes steric interactions between the substituent and the larger ring system.

In the this compound structure, the hydroxyl group projects outward from the concave face of the bicyclic system, creating a more sterically accessible configuration. This arrangement is reflected in the International Union of Pure and Applied Chemistry stereochemical descriptors (1R,5S), which define the absolute configuration at the relevant stereocenters. The exo orientation typically results in greater thermodynamic stability due to reduced steric strain, making it the preferred configuration under equilibrium conditions.

The endo isomer, by contrast, features the hydroxyl substituent oriented toward the larger bridge system, creating a more sterically congested environment. This configuration often represents the kinetic product in synthetic transformations, particularly in Diels-Alder reactions where the endo transition state is favored due to secondary orbital interactions between the diene and dienophile. The endo configuration exhibits stereochemical descriptors of (1r,3r,5s) in its racemic form, distinguishing it from the exo variant.

Stereochemical Feature exo Configuration endo Configuration
Hydroxyl Orientation Away from larger bridge Toward larger bridge
Thermodynamic Preference More stable Less stable
Kinetic Formation Slower formation Faster formation
Steric Environment Less congested More congested
International Union of Pure and Applied Chemistry Descriptors (1R,5S) (1r,3r,5s)

The differentiation between these stereoisomers has significant implications for their chemical behavior, physical properties, and potential applications. The exo configuration generally exhibits greater accessibility for chemical reactions involving the hydroxyl group, while the endo form may demonstrate different reactivity patterns due to the altered steric environment. These stereochemical considerations are crucial for understanding the compound's behavior in synthetic transformations and its potential utility in medicinal chemistry applications.

Comparative Structural Analysis with Oxanorbornene Derivatives

The structural relationship between this compound and oxanorbornene derivatives reveals important insights into the broader family of oxygen-containing bicyclic compounds. Oxanorbornene, represented by the compound 7-Oxabicyclo[2.2.1]hept-2-ene, shares the fundamental characteristic of oxygen incorporation into a bicyclic framework but differs significantly in ring size and substitution patterns. The comparison between these structural types illustrates the diversity possible within oxabicyclic architecture while highlighting specific features unique to the [3.2.1] bicyclic system.

The primary distinction lies in the bridge arrangement and overall ring size. While this compound features a [3.2.1] bridging pattern with eight total skeletal atoms, oxanorbornene derivatives typically exhibit a [2.2.1] arrangement with seven skeletal atoms. This difference in bridge length and total atom count significantly affects the three-dimensional geometry and conformational properties of the respective compounds. The [3.2.1] system provides a larger, more flexible framework compared to the more constrained [2.2.1] norbornene-type structure.

Oxygen placement represents another critical structural difference between these compound classes. In this compound, the oxygen heteroatom occupies a bridging position, connecting the two bridgehead carbons through the shortest bridge. This arrangement contrasts with some oxanorbornene derivatives where oxygen may be incorporated into different positions within the bicyclic framework. The specific positioning of the oxygen atom influences both electronic distribution and potential coordination sites for chemical interactions.

The hydroxyl substitution at position 3 in this compound introduces additional functional group chemistry not typically present in basic oxanorbornene structures. This substitution pattern provides opportunities for further chemical modification and derivatization, expanding the potential synthetic utility of the compound. The combination of the oxygen-containing bicyclic framework with the hydroxyl functional group creates a versatile scaffold for medicinal chemistry and materials science applications.

Structural Feature This compound 7-Oxabicyclo[2.2.1]hept-2-ene
Bridge Pattern [3.2.1] [2.2.1]
Total Skeletal Atoms 8 7
Oxygen Position Bridging position 8 Bridging position 7
Functional Groups Hydroxyl at position 3 Alkene functionality
Molecular Formula C₇H₁₂O₂ C₆H₈O
Molecular Weight 128.17 g/mol 96.13 g/mol

The comparative analysis reveals that while both compound types share the fundamental oxabicyclic architecture, the specific structural variations lead to distinct chemical and physical properties. The larger ring system in this compound provides increased conformational flexibility compared to the more rigid norbornene framework, potentially affecting reactivity patterns and biological activity profiles. Understanding these structural relationships is essential for designing synthetic strategies and predicting the behavior of related oxabicyclic compounds in various chemical and biological contexts.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(1R,5S)-8-oxabicyclo[3.2.1]octan-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O2/c8-5-3-6-1-2-7(4-5)9-6/h5-8H,1-4H2/t5?,6-,7+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSGTZGMKSPXFEQ-DGUCWDHESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC(CC1O2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H]2CC(C[C@@H]1O2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

128.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Tandem C–H Oxidation / Oxa- Cope Rearrangement / Aldol Cyclization

A highly efficient modern approach involves a tandem reaction sequence starting from allylic silylethers. This method uses a combination of oxidation and rearrangement steps catalyzed by oxoammonium salts and Lewis acids.

  • Reagents and Conditions : Tempo oxoammonium tetrafluoroborate (T+BF4−) as the oxidant and ZnBr2 as the Lewis acid catalyst.
  • Mechanism : Initial C–H oxidation generates an intermediate that undergoes an oxa- Cope rearrangement, followed by an intramolecular aldol cyclization to form the bicyclic structure.
  • Advantages : This one-pot process provides good yields, broad substrate scope, and operational simplicity.
  • Research Data : Liu et al. (2018) demonstrated this method with various substrates, achieving efficient construction of 8-oxabicyclo[3.2.1]octanes, including the exo-3-ol derivative.
Parameter Details
Starting Material Allylic silylethers
Oxidant Tempo oxoammonium tetrafluoroborate
Catalyst ZnBr2
Reaction Type Tandem oxidation/rearrangement/aldol
Yield Range Moderate to high (varies by substrate)
Advantages One-pot, mild conditions, scalable

Cycloaddition and Reduction Route via 8-Oxabicyclo[3.2.1]oct-6-en-3-ones

An earlier classical approach involves the preparation of bicyclic ketones followed by reduction to the corresponding alcohol.

  • Key Steps :
    • Formation of 8-oxabicyclo[3.2.1]oct-6-en-3-one intermediates via cycloaddition reactions between furans and electrophilic ketones such as tetrachloroacetone.
    • Subsequent reduction of the ketone to the exo-3-ol using zinc/copper couple in methanol with ammonium chloride.
  • Challenges : Alkylation attempts on intermediates often yield low conversions; selective reduction is critical.
  • Research Findings : This method was reported with detailed experimental conditions, including temperature control and purification steps to isolate crystalline products.
Step Reagents/Conditions Outcome
Cycloaddition Tetrachloroacetone, triethylamine, furan, methanol, N2 atmosphere Formation of bicyclic ketone intermediate
Reduction Zn/Cu couple, methanol, NH4Cl Conversion to this compound
Yield Moderate (variable, dependent on conditions) Purified crystalline product obtained

Other Synthetic Routes and Industrial Considerations

While specific patents focus on related bicyclic amines (e.g., 8-azabicyclo[3.2.1]octan-3-ols), the synthetic strategies often share mechanistic similarities, such as ring formation via nucleophilic substitution or cyclization under controlled conditions. Industrial synthesis may employ:

Comparative Summary of Preparation Methods

Method Starting Materials Key Reagents Advantages Limitations
Tandem C–H Oxidation / Oxa- Cope Rearrangement / Aldol Cyclization Allylic silylethers Tempo oxoammonium tetrafluoroborate, ZnBr2 One-pot, broad scope, mild conditions Requires specific catalysts, substrate-dependent
Cycloaddition and Reduction Furan, tetrachloroacetone Triethylamine, Zn/Cu couple Established, crystalline products Moderate yields, multiple steps, sensitive conditions
Patent-related synthetic approaches Various bicyclic precursors Alkylating agents, reducing agents Potential for large-scale synthesis Often complex, requires optimization

Chemical Reactions Analysis

Types of Reactions:

  • Oxidation:

    • exo-8-Oxabicyclo[3.2.1]octan-3-ol can undergo oxidation reactions to form various oxidized derivatives.
    • Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
  • Reduction:

    • Reduction reactions can convert this compound to its corresponding alcohol or other reduced forms.
    • Typical reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
  • Substitution:

    • The compound can participate in substitution reactions, where functional groups are replaced by other groups.
    • Common reagents for substitution reactions include halogens (e.g., Br2, Cl2) and nucleophiles (e.g., NaOH, KCN).

Major Products Formed:

  • The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

Chemistry:

Biology and Medicine:

  • The compound’s unique structure makes it a valuable scaffold for the development of biologically active molecules. It has potential applications in drug discovery and development.

Industry:

  • In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of exo-8-Oxabicyclo[3.2.1]octan-3-ol depends on its specific application. In general, the compound can interact with various molecular targets and pathways, depending on its functionalization and the context in which it is used. For example, in biological systems, it may interact with enzymes or receptors, leading to specific biochemical effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Structural Variations

The key structural analogs of exo-8-Oxabicyclo[3.2.1]octan-3-ol belong to the 8-azabicyclo[3.2.1]octan-3-ol family, where the bridgehead atom is nitrogen instead of oxygen. This substitution significantly alters electronic properties:

  • Oxygen (Oxa) : Enhances polarity and hydrogen-bonding capacity due to the electronegative oxygen atom.
Table 1: Core Structure Comparison
Compound Bridgehead Atom Molecular Formula Molecular Weight (g/mol) Physical State
This compound Oxygen C₇H₁₂O₂ 128.17 Liquid
exo-8-Methyl-8-azabicyclo[3.2.1]octan-3-ol Nitrogen C₈H₁₅NO 141.21 Solid
8-Isopropyl-8-azabicyclo[3.2.1]octan-3-ol Nitrogen C₁₀H₁₉NO 169.27 Solid
8-Benzyl-8-azabicyclo[3.2.1]octan-3-ol Nitrogen C₁₄H₁₉NO 217.31 Solid

References: .

Substituent Effects on Physicochemical Properties

Substituents at the 8-position and aryl groups at the 3-position modulate lipophilicity, steric bulk, and biological activity:

8-Position Substituents
  • Methyl (C₈H₁₅NO): Lowers molecular weight (141.21 g/mol) and increases hydrophobicity (XlogP = 0.30) .
  • Isopropyl (C₁₀H₁₉NO): Adds steric bulk (TPSA = 32.30 Ų) and lipophilicity (AlogP = 0.26) .
3-Position Aryl Groups
  • Fluorophenyl/Chlorophenyl : Electron-withdrawing groups enhance receptor-binding affinity in dopamine D2-like ligands (e.g., compound 27: Ki = 12 nM) .
  • Naphthyl/Thiophenyl : Bulky substituents reduce solubility but improve selectivity for specific receptor subtypes .

Stereochemical Considerations

The exo vs. endo configuration of the hydroxyl group critically impacts biological activity:

  • exo-Configuration : Favors interactions with solvent-exposed receptor regions due to axial hydroxyl orientation.
  • endo-Configuration : Restricts solvent accessibility, often leading to lower metabolic stability .

Biological Activity

exo-8-Oxabicyclo[3.2.1]octan-3-ol, a bicyclic organic compound, has garnered interest in medicinal chemistry due to its unique oxabicyclic structure which integrates an oxygen atom within a bicyclic framework. This compound exhibits potential biological activities and applications in drug development and synthetic organic chemistry.

Structural Characteristics

The molecular formula of this compound contributes to its reactivity and interaction with biological systems. Its bicyclic structure consists of a six-membered ring fused to a five-membered ring, which allows for versatile chemical transformations.

Property Details
Molecular FormulaC8_{8}H12_{12}O
Structure TypeBicyclic compound with an oxabicyclic framework
Functional GroupsHydroxyl group (–OH)

Biological Activity

Research indicates that compounds with similar oxabicyclic structures can interact with various biological targets, influencing pathways related to cell signaling and metabolism. The biological activity of this compound can be summarized as follows:

  • Receptor Interactions : Studies have shown that oxabicyclic compounds can act on neurotransmitter receptors, potentially modulating neurotransmission.
  • Enzyme Inhibition : The compound may exhibit inhibitory effects on specific enzymes, which could be beneficial in therapeutic contexts.
  • Antimicrobial Properties : Some derivatives of oxabicyclic structures have demonstrated antimicrobial activity, suggesting potential applications in treating infections.

Synthesis and Derivatives

The synthesis of this compound can be achieved through several methods, which are adaptable for larger-scale production:

  • Gold-Catalyzed Reactions : Recent studies have highlighted the use of gold catalysts in synthesizing oxabicyclic compounds efficiently.
  • Tandem Reactions : Sequential reactions involving acyloxy migration have been employed to create diverse derivatives.

Case Studies

Several studies have investigated the pharmacological potential of this compound:

  • Study on Neurotransmitter Reuptake Inhibition :
    • A study demonstrated that derivatives of oxabicyclic compounds could inhibit monoamine reuptake, suggesting applications in treating mood disorders such as depression and anxiety .
    • The research indicated that these compounds could be developed into therapeutic agents with fewer side effects compared to traditional antidepressants.
  • Antimicrobial Activity Assessment :
    • Research explored the antimicrobial properties of various oxabicyclic derivatives, revealing significant activity against a range of bacteria and fungi .
    • The findings suggest that modifications to the oxabicyclic structure can enhance biological activity.

Research Findings

Recent findings emphasize the importance of the hydroxyl group in this compound's reactivity and biological properties:

Compound Name Structural Features Biological Activity
Exo-8-Azabicyclo[3.2.1]octan-2-olNitrogen atom instead of oxygenPotential catalyst for oxidation reactions
8-Oxabicyclo[3.2.1]octan-3-oneCarbonyl group instead of hydroxylDifferent reactivity patterns
8-Azabicyclo[3.2.1]octaneFully saturated nitrogen-containing bicyclicEnhanced biological activity

Q & A

Basic Research Questions

Q. What are the key synthetic methodologies for exo-8-Oxabicyclo[3.2.1]octan-3-ol, and how do they differ from related bicyclic compounds?

  • Methodology : The synthesis of bicyclic frameworks often begins with a Diels-Alder reaction to construct the core structure . For oxygen-containing analogs like this compound, hydroxylation can be achieved via epoxidation followed by acid-catalyzed ring opening, while azabicyclo derivatives (e.g., 8-azabicyclo[3.2.1]octan-3-ol) require reductive amination for nitrogen introduction . Key differences lie in the choice of oxidizing/reducing agents and protecting groups to stabilize functional moieties.

Q. How is the stereochemical configuration (exo vs. endo) of this compound confirmed experimentally?

  • Methodology : X-ray crystallography is the gold standard for determining absolute stereochemistry . For liquid or low-crystallinity samples, nuclear Overhauser effect (NOE) NMR experiments can differentiate exo and endo conformers by analyzing spatial proximity of protons . Comparative analysis with known stereoisomers (e.g., pseudotropanol derivatives) via chiral HPLC or polarimetry is also effective .

Q. What spectroscopic techniques are most reliable for characterizing this compound?

  • Methodology :

  • NMR : 1^1H and 13^{13}C NMR identify proton environments and carbon frameworks. For example, the hydroxyl proton typically appears as a broad singlet near δ 2.5–3.5 ppm .
  • IR : A strong O–H stretch (~3200–3500 cm1^{-1}) and C–O vibrations (~1050–1250 cm1^{-1}) confirm the alcohol group .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (128.16898 g/mol for C7_7H12_{12}O2_2) and fragmentation patterns .

Advanced Research Questions

Q. How does the substitution of oxygen in the bicyclic framework (oxabicyclo vs. azabicyclo) alter biological activity?

  • Methodology : Comparative receptor-binding assays are critical. For example, azabicyclo analogs (e.g., 8-azabicyclo[3.2.1]octan-3-ol) show affinity for acetylcholine and dopamine receptors due to nitrogen’s lone-pair electrons . In contrast, oxabicyclo derivatives may exhibit altered solubility and hydrogen-bonding capacity, impacting interactions with hydrophobic binding pockets. Computational docking studies (e.g., AutoDock Vina) can predict binding mode differences .

Q. What strategies address low yields in enantioselective synthesis of this compound?

  • Methodology :

  • Chiral Catalysts : Use of Sharpless asymmetric dihydroxylation or Jacobsen epoxidation can enhance enantiomeric excess (ee) .
  • Kinetic Resolution : Enzymatic catalysis (e.g., lipases) selectively hydrolyzes one enantiomer .
  • Crystallization-Induced Asymmetric Transformation : Seeding with chiral crystals enforces desired stereochemistry during recrystallization .

Q. How can contradictory data on the pharmacological effects of bicyclic alcohols be resolved?

  • Methodology :

  • Meta-Analysis : Cross-reference studies controlling for variables like purity (≥97% for reliable assays ), solvent effects, and assay type (e.g., in vitro vs. in vivo).
  • Structural Analog Comparison : Compare this compound with tropane derivatives (e.g., pseudotropanol) to identify substituent-driven activity differences .
  • Dose-Response Curves : Re-evaluate EC50_{50}/IC50_{50} values across multiple concentrations to rule out non-specific effects .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
exo-8-Oxabicyclo[3.2.1]octan-3-ol
Reactant of Route 2
exo-8-Oxabicyclo[3.2.1]octan-3-ol

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